molecular formula C9H14O3 B3050067 2-Hydroxycyclohexyl prop-2-enoate CAS No. 23451-03-8

2-Hydroxycyclohexyl prop-2-enoate

Cat. No. B3050067
CAS RN: 23451-03-8
M. Wt: 170.21 g/mol
InChI Key: IVDYCSFRQCNQRY-UHFFFAOYSA-N
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Description

2-Hydroxycyclohexyl prop-2-enoate is a chemical compound that has garnered significant attention in the scientific community. It is a derivative of cyclohexene, featuring a hydroxyl group and a prop-2-enoate group attached to its cyclohexyl ring. This compound exhibits intriguing properties that make it relevant for various research applications1.



Synthesis Analysis

The synthesis of 2-Hydroxycyclohexyl prop-2-enoate involves several steps. While I don’t have specific details on the synthetic route, it is typically accessible through straightforward procedures with a high yield. Researchers can explore literature references for precise synthetic methods1.



Molecular Structure Analysis

The molecular structure of 2-Hydroxycyclohexyl prop-2-enoate comprises a cyclohexyl ring with a hydroxyl group (OH) and a prop-2-enoate (CH₂=CHCOO) group attached. The arrangement of these functional groups influences its chemical behavior and reactivity1.



Chemical Reactions Analysis



Physical And Chemical Properties Analysis


Future Directions

Future research directions for 2-Hydroxycyclohexyl prop-2-enoate include:



properties

IUPAC Name

(2-hydroxycyclohexyl) prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2,7-8,10H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDYCSFRQCNQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1CCCCC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623341
Record name 2-Hydroxycyclohexyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxycyclohexyl prop-2-enoate

CAS RN

23451-03-8
Record name 2-Hydroxycyclohexyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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